molecular formula C16H16N2O3S B5556785 3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole

3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole

Cat. No. B5556785
M. Wt: 316.4 g/mol
InChI Key: GDDVJOGBKLKWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves cyclization of acrylohydrazides with orthoesters or acid chlorides, utilizing conditions that promote the formation of oxadiazole rings. For instance, Kudelko and Wróblowska (2014) describe an efficient synthesis of 5-aryl-2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles and 5-aryl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazoles through a stepwise procedure, showcasing a method that could be adapted for the synthesis of our target molecule (Kudelko & Wróblowska, 2014).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those conjugated with thiophene or furan rings, has been studied extensively. These studies often employ X-ray diffraction to confirm the spatial arrangement of atoms within the molecule, providing insights into the molecular conformation and the potential for intermolecular interactions (Paepke et al., 2009).

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application is the synthesis of C-furyl glycosides bearing substituted 1,3,4-oxadiazoles, starting from ethyl 2-[5-(3,4-dihydroxytetrahydrofuran-2-yl)-2-methylfuran-3-yl]-2-oxoacetate. These compounds have shown moderate to high antimicrobial activity against various pathogens (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011).

Efficient Synthesis Techniques

Another study reports on the efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker. This novel synthesis technique provides a pathway for creating various 1,3,4-oxadiazole derivatives, which could have implications for further research in medicinal chemistry and materials science (Kudelko & Jasiak, 2013).

Anticancer Agents

Additionally, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents highlights the role of 1,3,4-oxadiazole derivatives in developing new therapeutic agents. These compounds were evaluated for their anticancer activities, showcasing the potential of 1,3,4-oxadiazole derivatives in oncology research (Redda & Gangapuram, 2007).

Antimicrobial Nitrofurans

Research into new antimicrobial nitrofurans, such as trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole, has demonstrated broad-spectrum microbial activity in vitro against bacteria, fungi, and several protozoa. These findings indicate the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial treatments (Gadebusch & Basch, 1974).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some oxadiazoles have been found to exhibit anti-infective activity by interacting with various enzymes and receptors .

Future Directions

The future directions for research into these compounds could involve the development of new synthetic methods, the exploration of their biological activities, and the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

3-(oxolan-3-yl)-5-[2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-14(22-9-1)13-5-3-12(20-13)4-6-15-17-16(18-21-15)11-7-8-19-10-11/h1-3,5,9,11H,4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDVJOGBKLKWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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